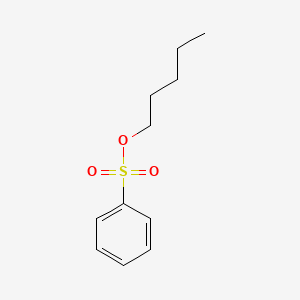

Pentyl benzenesulfonate

Übersicht

Beschreibung

Pentyl benzenesulfonate is a derivative of benzenesulfonic acid, which is an organosulfur compound with the formula C6H6O3S . It is the simplest aromatic sulfonic acid . The pentyl group in pentyl benzenesulfonate is a five-carbon alkyl chain .

Synthesis Analysis

The synthesis of pentyl benzenesulfonate typically follows an electrophilic substitution reaction . This involves the addition of sulfur trioxide and fuming sulfuric acid to benzene . The pentyl group, as the alkyl halide, attaches to the benzene ring, forming pentylbenzene .Molecular Structure Analysis

The chemical structure of pentylbenzene features a benzene ring, a six-carbon cyclic molecule with alternating single and double bonds, attached to a pentyl group, a five-carbon alkyl chain . The IUPAC name for this compound is 1-phenylpentane . Its molecular formula is C11H16 .Chemical Reactions Analysis

The sulfonation of benzene is a reversible reaction that produces benzenesulfonic acid by adding sulfur trioxide and fuming sulfuric acid . The reaction is reversed by adding hot aqueous acid to benzenesulfonic acid to produce benzene .Physical And Chemical Properties Analysis

Pentylbenzene is a colorless liquid under standard conditions, possessing a characteristic aromatic odor associated with benzene derivatives . It is a non-polar compound due to the symmetrical arrangement of atoms and bonds . This non-polarity results in a low solubility in polar solvents, such as water, and a higher solubility in non-polar solvents .Wissenschaftliche Forschungsanwendungen

1. Medicinal Chemistry and Drug Development

Pentyl benzenesulfonate, particularly in its oxadiazole substituted benzenesulfonamide form, has been identified as a potent and selective beta3 adrenergic receptor agonist. This compound, noted for its high oral bioavailability in dogs and rats, is a significant development in the realm of beta3 adrenergic receptor agonists, often used in medicinal chemistry for treating various conditions (Feng et al., 2000).

2. Micellar Structure and Surfactant Research

Research on sodium p-n-dodecylbenzenesulfonate and its branched chain isomer, sodium p-1-(pentylheptyl)benzenesulfonate, has been conducted using small-angle neutron scattering measurements. This study provides valuable insights into the micellar growth and structure of these surfactants, which is crucial for understanding their behavior in various applications, such as in detergents and other cleaning agents (Caponetti et al., 1987).

3. Anticancer Research

In the field of cancer research, phenyl 4-(2-oxo-3-alkylimidazolidin-1-yl)benzenesulfonates, a new family of antimitotic prodrugs, have been studied for their bioactivation in breast cancer cells expressing CYP1A1. These compounds, especially those with an n-pentyl side chain, have shown promising antiproliferative activity and selectivity towards CYP1A1-positive breast cancer cells, making them significant in the development of targeted cancer therapies (Chavez Alvarez et al., 2023).

4. Inorganic Chemistry

In the domain of inorganic chemistry, silver benzenesulfonate has been investigated as a layered ‘inorgano–organic’ solid. This research contributes to understanding the intricatenetworks formed by sulfonate-bridged silver(I) centers combined with organic phenyl groups, leading to unique hexagonal arrays. Such studies are vital for the development of novel materials and compounds in inorganic chemistry (Shimizu et al., 1999).

5. Environmental Chemistry

The environmental properties of sulfonated compounds like pentyl benzenesulfonate have been studied for their potential toxic effects. Monitoring these compounds in sewage treatment plants is crucial for understanding their environmental impact, particularly in terms of toxicity and removal efficiency during waste treatment processes (Alonso et al., 2005).

6. Membrane Protein Research

Research on the binding of p-(chloromercuri)benzenesulfonate to membrane proteins of human erythrocytes has been conducted. This study is significant in the context of understanding the inhibition of water transport in cells, a critical aspect in the study of cellular physiology and pathology (Benga et al., 1986).

7. Photodegradation and Environmental Fate

The environmental fate and photodegradation of pentafluorosulfanyl compounds have been explored, where the pentafluorosulfanyl group was found to degrade under mild conditions, forming benzenesulfonate as a final product. Such studies are essential for understanding the environmental impact and degradation pathways of these compounds (Jackson & Mabury, 2009).

8. Polymer Chemistry

In the field of polymer chemistry, the introduction of benzenesulfonate groups to poly(ethylene oxide) oligomers has been investigated. This research is pivotal in designing ion-conductive amorphous matrices, which are integral in developing new materials for various applications, including electronics and energy storage (Ito, Tominaga & Ohno, 1997).

Safety And Hazards

Zukünftige Richtungen

The sulfonation of benzene is a key reaction in industrial organic chemistry . Future research may focus on improving the efficiency of this reaction and exploring new applications for sulfonated compounds . For instance, sulfonated poly (p-phenylene)-based ionomers are being investigated for use as polymer electrolyte membranes .

Eigenschaften

IUPAC Name |

pentyl benzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O3S/c1-2-3-7-10-14-15(12,13)11-8-5-4-6-9-11/h4-6,8-9H,2-3,7,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMIXYXGUYJTFFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOS(=O)(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50498392 | |

| Record name | Pentyl benzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50498392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pentyl benzenesulfonate | |

CAS RN |

80-45-5 | |

| Record name | Pentyl benzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50498392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4h-Pyrrolo[3,2-d]pyrimidin-4-one,2-amino-3,5-dihydro-3-[(phenylmethoxy)methyl]-](/img/structure/B1611468.png)

![(2R,3S,4R)-4-Tri(propan-2-yl)silyloxy-2-[tri(propan-2-yl)silyloxymethyl]-3,4-dihydro-2H-pyran-3-ol](/img/structure/B1611488.png)